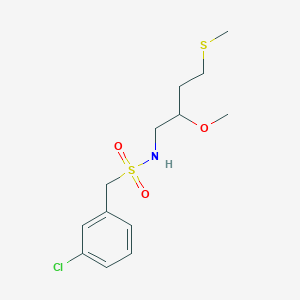![molecular formula C19H16N2O2S B2455086 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 921815-55-6](/img/structure/B2455086.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide, also known as ETAA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Antitumor Applications
Heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their antitumor properties. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, has been explored. These compounds demonstrated significant inhibitory effects on human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showcasing their potential in antitumor applications (H. Shams et al., 2010).
Antimicrobial Applications
Novel coordination complexes and heterocyclic dyes based on acetamide derivatives have been synthesized, characterized, and assessed for their antimicrobial activities. These compounds, including pyrazole-acetamide derivatives, have shown significant antioxidant activity and potential as antimicrobial agents. This indicates the utility of acetamide derivatives in the synthesis of compounds with potential applications in combating microbial infections (K. Chkirate et al., 2019).
Insecticidal Applications
Research into heterocyclic compounds incorporating thiadiazole moieties has led to the development of novel entities with promising insecticidal properties. Such compounds have been assessed against agricultural pests like the cotton leafworm, Spodoptera littoralis, demonstrating the potential of these chemical frameworks in contributing to pest control strategies (A. Fadda et al., 2017).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-21-16-9-8-15(20-17(22)11-12-5-4-10-24-12)13-6-3-7-14(18(13)16)19(21)23/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMVDAMGYXCTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=CS4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2455005.png)





![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)
![2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455022.png)
![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)